molecular formula C12H20N2O B2892044 4-(5-tert-Butyl-oxazol-2-yl)-piperidine CAS No. 1216074-97-3

4-(5-tert-Butyl-oxazol-2-yl)-piperidine

Cat. No. B2892044
CAS RN: 1216074-97-3
M. Wt: 208.305
InChI Key: GEFFUXRYLHOACO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-tert-Butyl-oxazol-2-yl)-piperidine, also known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and transporters play a crucial role in regulating its concentration in the synaptic cleft. TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy and stroke.

Mechanism of Action

4-(5-tert-Butyl-oxazol-2-yl)-piperidine acts as a non-competitive inhibitor of glutamate transporters by binding to the extracellular domain of the transporter protein. This binding prevents the transporter from undergoing the conformational changes necessary for substrate transport. As a result, 4-(5-tert-Butyl-oxazol-2-yl)-piperidine increases the concentration of extracellular glutamate and prolongs its action on postsynaptic receptors. This mechanism of action has been confirmed by electrophysiological and biochemical studies.
Biochemical and Physiological Effects:
4-(5-tert-Butyl-oxazol-2-yl)-piperidine has been shown to have several biochemical and physiological effects on glutamatergic neurotransmission. It increases the amplitude and duration of synaptic currents mediated by AMPA and NMDA receptors, leading to enhanced excitatory synaptic transmission. It also induces the release of glutamate from astrocytes, leading to increased extracellular glutamate concentration. 4-(5-tert-Butyl-oxazol-2-yl)-piperidine has been shown to induce neuronal damage and death in vitro and in vivo, indicating its potential to cause excitotoxicity.

Advantages and Limitations for Lab Experiments

4-(5-tert-Butyl-oxazol-2-yl)-piperidine has several advantages as a research tool for studying glutamate transporters. It is a potent and selective inhibitor of glutamate transporters, allowing for precise manipulation of glutamatergic neurotransmission. It has been extensively characterized in vitro and in vivo, providing a wealth of information on its effects on synaptic transmission, plasticity, and excitotoxicity. However, 4-(5-tert-Butyl-oxazol-2-yl)-piperidine also has several limitations. It is highly toxic and can induce neuronal damage and death at high concentrations. It has poor solubility in aqueous solutions, which can limit its use in some experimental settings. Finally, its non-competitive mechanism of action can complicate data interpretation, as it can lead to changes in both the amplitude and duration of synaptic currents.

Future Directions

Several future directions for 4-(5-tert-Butyl-oxazol-2-yl)-piperidine research are possible. First, the development of more potent and selective inhibitors of glutamate transporters could improve our understanding of the role of these transporters in neurological disorders. Second, the use of 4-(5-tert-Butyl-oxazol-2-yl)-piperidine in combination with other pharmacological agents could provide insights into the complex interactions between glutamate transporters and other signaling pathways. Finally, the use of 4-(5-tert-Butyl-oxazol-2-yl)-piperidine in animal models of neurological disorders could lead to the development of novel therapeutic interventions.

Synthesis Methods

4-(5-tert-Butyl-oxazol-2-yl)-piperidine can be synthesized through a multi-step process involving the reaction of tert-butylamine with 2-bromo-5-chlorooxazole, followed by cyclization with piperidine. The synthesis of 4-(5-tert-Butyl-oxazol-2-yl)-piperidine is challenging due to the instability of the intermediate compounds and the need for precise reaction conditions. However, several methods have been developed to improve the yield and purity of 4-(5-tert-Butyl-oxazol-2-yl)-piperidine, including the use of microwave irradiation and solid-phase synthesis.

Scientific Research Applications

4-(5-tert-Butyl-oxazol-2-yl)-piperidine has been widely used in scientific research to study the role of glutamate transporters in various neurological disorders. It has been shown to inhibit the activity of all five subtypes of glutamate transporters, with the highest potency for the excitatory amino acid transporter 2 (EAAT2). 4-(5-tert-Butyl-oxazol-2-yl)-piperidine has been used to investigate the contribution of glutamate transporters to synaptic transmission, plasticity, and excitotoxicity in vitro and in vivo. It has also been used to study the effects of glutamate transporter dysfunction in animal models of neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.

properties

IUPAC Name

5-tert-butyl-2-piperidin-4-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-12(2,3)10-8-14-11(15-10)9-4-6-13-7-5-9/h8-9,13H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFFUXRYLHOACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(O1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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